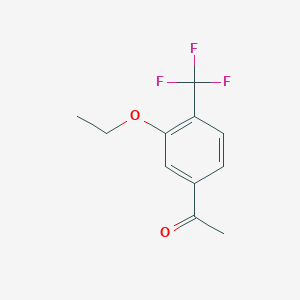
1-(3-Ethoxy-4-trifluoromethyl-phenyl)-ethanone
Cat. No. B8305612
Key on ui cas rn:
851263-21-3
M. Wt: 232.20 g/mol
InChI Key: ARRPKUPRRIKFAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093263B2
Procedure details


To a solution of 3-ethoxy-4-trifluoromethyl-benzonitrile from step 5 (5.00 g, 23.2 mmol), copper(I) bromide (100 mg, 0.7 mmol), tert.-butyldimethylchlorosilane (4.20 g, 27.9 mmol) in dry THF (30 mL) at −70° C. was drop wise added a 3 M methylmagnesium bromide solution in diethyl ether (13.2 mL, 39.6 mmol). The mixture was stirred at −70° C. for 10 min, then was warmed up to 0° C. and stirring was continued at 0° C. for further 2 h under nitrogen atmosphere. Poured the reaction mixture onto ice and sat. NH4Cl-sol., extracted three times with diethyl ether, washed the combined organic layers with brine, dried over MgSO4. Removal of the solvent in vacuum left a brown oil, which was purified by silica gel column chromatography with heptane/EtOAc 4:1 to give the title compound as a yellow liquid (1.84 g, 34%). MS (EI) 232 [M].






Name
copper(I) bromide
Quantity
100 mg
Type
catalyst
Reaction Step Six

Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[C:12]([F:15])([F:14])[F:13])C#N)C.C([Si](C)(C)Cl)(C)(C)C.C[Mg]Br.C([O:29]CC)C.[NH4+].[Cl-].[CH2:34]1[CH2:38][O:37][CH2:36][CH2:35]1>[Cu]Br>[CH2:38]([O:37][C:36]1[CH:35]=[C:6]([C:9](=[O:29])[CH3:10])[CH:5]=[CH:4][C:11]=1[C:12]([F:15])([F:14])[F:13])[CH3:34] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC=1C=C(C#N)C=CC1C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
4.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
13.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Six
|
Name
|
copper(I) bromide
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −70° C. for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed up to 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued at 0° C. for further 2 h under nitrogen atmosphere
|
|
Duration
|
2 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
, extracted three times with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
washed the combined organic layers with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent in vacuum
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left a brown oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel column chromatography with heptane/EtOAc 4:1
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C=C(C=CC1C(F)(F)F)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.84 g | |
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
